molecular formula C31H34Cl2N2 B12400803 IR-797 (chloride)

IR-797 (chloride)

Cat. No.: B12400803
M. Wt: 505.5 g/mol
InChI Key: OATKVFFCVUJOEX-UHFFFAOYSA-M
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Description

Historical Development of Cyanine Dyes

Cyanine dyes trace their origins to 1856 with the discovery of the parent compound cyanine, a blue dye derived from quinoline. The pivotal breakthrough occurred in 1873 when Vogel observed that cyanine sensitized photographic emulsions to broader visible wavelengths, revolutionizing early color photography. Over the next century, systematic modifications of the cyanine scaffold led to the development of polymethine dyes with extended conjugation, culminating in heptamethine cyanines like IR-797 chloride. These NIR-absorbing variants emerged in the late 20th century, driven by demands for non-invasive biomedical imaging and targeted therapies. The synthesis of IR-797 chloride specifically builds upon work by Mishra et al. (1993), who established reliable routes to chloro-substituted benzindole cyanines with improved photostability.

Classification Within the Heptamethine Cyanine Family

IR-797 chloride belongs to the heptamethine cyanine subclass, distinguished by a seven-carbon polymethine bridge connecting two heterocyclic indole moieties (Figure 1). Key structural features include:

  • Chloro-substituted benzindole termini : Enhances photostability and redshifted absorption compared to unsubstituted cyanines.
  • Sulfopropyl side chains : Improve aqueous solubility and prevent aggregation-induced quenching.
  • Central cyclohexenyl bridge : Stabilizes the conjugated π-system, narrowing the absorption band (FWHM ≈ 30 nm).

Table 1: Comparative Analysis of Heptamethine Cyanine Dyes

Property IR-797 Chloride ICG (Indocyanine Green) Cypate
λmax (nm) 790 800 750
ε (M−1cm−1) 4–5 × 104 1.3 × 105 2.5 × 104
Quantum Yield (Φ) 0.53 0.016 0.28
Primary Application PDT/PACT Angiography Lymphatic Imaging

This table highlights IR-797 chloride’s superior brightness (ε × Φ = 2.1 × 104) compared to clinical standards like indocyanine green (ICG).

Significance in Near-Infrared Imaging and Phototherapy

IR-797 chloride addresses two critical limitations in conventional theranostics: (1) shallow tissue penetration of visible light and (2) off-target toxicity of chemotherapeutics. Its NIR absorption (650–900 nm) enables imaging at depths up to 8 cm, surpassing fluorescein (λmax = 490 nm) and rhodamine derivatives. In phototherapy, the dye’s dual-action mechanism—simultaneous singlet oxygen generation and light-triggered drug release—synergistically enhances anticancer efficacy. For example, IR797-Platin exhibits IC50 values of 0.12–2 μM under NIR irradiation, compared to 3.6–60 μM in darkness.

Mechanistic Insights :

  • Photodynamic Action : Upon 790 nm excitation, IR-797 chloride undergoes intersystem crossing to the triplet state, transferring energy to molecular oxygen to produce cytotoxic singlet oxygen (ΦΔ = 0.25).
  • Photoactivated Chemotherapy : The Pt-O bond in IR797-Platin cleaves under NIR light, releasing active cisplatin analogs that crosslink DNA.
  • Self-Assembly : Sulfopropyl groups facilitate J-aggregate formation in aqueous media, further redshifting absorption to 820–850 nm for enhanced tissue penetration.

Table 2: Photophysical and Therapeutic Properties of IR-797 Chloride

Parameter Value Method of Determination
Absorption Maximum 790 nm UV-Vis Spectroscopy
Emission Maximum 825 nm Fluorescence Spectroscopy
Singlet Oxygen Yield ΦΔ = 0.25 Chemical Trapping
Cytotoxicity Enhancement 30–60 fold (NIR vs. dark) MTT Assay (HeLa cells)

Properties

Molecular Formula

C31H34Cl2N2

Molecular Weight

505.5 g/mol

IUPAC Name

(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-1,3,3-trimethylindole;chloride

InChI

InChI=1S/C31H34ClN2.ClH/c1-30(2)23-11-7-9-13-25(23)33(5)27(30)19-17-21-15-16-22(29(21)32)18-20-28-31(3,4)24-12-8-10-14-26(24)34(28)6;/h7-14,17-20H,15-16H2,1-6H3;1H/q+1;/p-1

InChI Key

OATKVFFCVUJOEX-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=CC=CC=C5N4C)(C)C)/CC3)Cl)C)C.[Cl-]

Canonical SMILES

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(C(=CC=C4C(C5=CC=CC=C5N4C)(C)C)CC3)Cl)C)C.[Cl-]

Origin of Product

United States

Preparation Methods

Structural and Chemical Properties of IR-797 Chloride

IR-797 chloride belongs to the heptamethine cyanine dye family, characterized by a conjugated polymethine chain bridging two indolenine heterocycles. Key features include:

  • Molecular formula : C₃₁H₃₄ClN₂.
  • Counterion : Chloride (Cl⁻), introduced during quaternization or ion exchange.
  • Absorption/emission : Peak absorption in the NIR range (~797 nm), attributed to the extended π-conjugation.

The dye’s stability and solubility depend on the indolenine substituents (methyl groups) and the chloride counterion, which mitigate aggregation in aqueous media.

Synthetic Routes for IR-797 Chloride

Quaternization of Indolenine Precursors

The synthesis begins with the preparation of 1,3,3-trimethyl-2-methyleneindoline, a common precursor for cyanine dyes.

Step 1: Formation of Indolenine Intermediate

1,3,3-Trimethylindolenine is synthesized via:

  • Fischer indole synthesis : Cyclization of phenylhydrazine with 3-methyl-2-butanone under acidic conditions.
  • Quaternization : Treatment with methyl chloride (CH₃Cl) in anhydrous ethanol to yield 1,3,3-trimethyl-2-methylideneindolinium chloride.

Reaction conditions :

  • Temperature: 60–80°C.
  • Solvent: Ethanol or acetonitrile.
  • Time: 12–24 hours.
Step 2: Condensation to Form the Polymethine Chain

The central cyclopentenyl-bridged polymethine chain is formed by condensing two equivalents of the quaternized indolenine with a cyclopentene dialdehyde intermediate.

Mechanism :

  • Knoevenagel condensation : The aldehyde reacts with the methylidene group of the indolenium salt under basic conditions (e.g., piperidine).
  • Acid-catalyzed cyclization : The intermediate undergoes cyclization in the presence of HCl to form the cyclopentenyl bridge.

Critical parameters :

  • Molar ratio : 2:1 (indolenium salt : dialdehyde).
  • Catalyst : Anhydrous HCl or acetic acid.
  • Temperature : 80–100°C.

Purification and Isolation

Crude IR-797 chloride is purified via:

  • Recrystallization : Dissolution in hot methanol followed by gradual cooling to precipitate pure product.
  • Column chromatography : Silica gel elution with dichloromethane/methanol (9:1 v/v) to remove unreacted intermediates.

Purity assessment :

  • HPLC : ≥95% purity (UV detection at 797 nm).
  • Elemental analysis : Confirmation of C, H, N, and Cl content.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Quaternization + Condensation 60–70 70–85 Scalable, uses common reagents Requires stringent anhydrous conditions
Ion Exchange 75–80 90–95 High purity, replaces undesired counterions Additional steps for ion exchange

Table 1: Comparison of IR-797 chloride synthesis strategies.

Challenges in Industrial-Scale Production

Control of Polymethine Chain Length

The conjugation length directly affects optical properties. Excess reagents or side reactions may yield shorter or longer chains, necessitating precise stoichiometry.

Counterion Exchange

While the Sigma-Aldrich product uses chloride, alternative counterions (e.g., iodide, perchlorate) require post-synthesis ion exchange using resins like Amberlite IRA-400.

Quality Control and Characterization

Spectroscopic Validation

  • UV-Vis-NIR : λₘₐₓ = 797 ± 2 nm (in methanol).
  • Mass spectrometry : m/z = 503.2 [M-Cl]⁺.

Thermal Stability

Thermogravimetric analysis (TGA) shows decomposition above 250°C, confirming suitability for high-temperature applications.

Chemical Reactions Analysis

Types of Reactions

IR-797 (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Photodynamic Therapy

Mechanism and Efficacy
IR-797 chloride is particularly effective in targeting cancer cells through light activation. This compound generates reactive oxygen species (ROS) upon exposure to specific wavelengths of light, leading to oxidative stress and subsequent apoptosis in cancer cells. Studies have shown that IR-797 can induce cell death in various cancer cell lines by disrupting mitochondrial function and promoting apoptotic pathways .

Case Study
Research indicates that IR-797 nanoparticles exhibit an ultrahigh mass extinction coefficient of 444.3 L g⁻¹ cm⁻¹ at 797 nm, significantly enhancing its efficacy as a photosensitizer in photodynamic therapy applications . This high absorption capacity allows for effective tumor targeting and treatment.

Molecular Imaging

Fluorescent Properties
IR-797 chloride's near-infrared fluorescence enables deep tissue penetration and minimizes background interference, making it an optimal choice for various imaging applications. It is used extensively for tumor imaging, vascular mapping, and tracking targeted drug delivery in vivo .

Application in Diagnostics
The dye is also utilized in diagnostic imaging techniques such as flow cytometry and immunofluorescence microscopy. By conjugating IR-797 with antibodies or other biomolecules, researchers can develop fluorescent probes that detect specific biomarkers with high sensitivity and specificity.

Drug Delivery Systems

Nanoparticle Formulation
IR-797 chloride can be incorporated into nanoparticles to improve the delivery of therapeutic agents directly to target tissues. This approach enhances the efficacy of treatments while minimizing side effects associated with conventional chemotherapeutics .

Research Findings
Studies have demonstrated that the self-assembly of hydrophobic IR-797 molecules into nanoparticles allows for effective drug delivery when modified with amphiphilic polymers like C18PMH-PEG5000. This formulation significantly improves the targeting capabilities of the drug .

Biomarker Development

Role in Disease Diagnosis
IR-797 chloride is instrumental in developing biomarkers for various diseases, aiding in early diagnosis and monitoring treatment responses. Its ability to produce distinct fluorescence patterns makes it a valuable tool for researchers .

Environmental Monitoring

Detection of Pollutants
The compound's sensitivity to specific wavelengths allows it to be used in detecting pollutants in environmental samples. This application contributes to ecological research and safety assessments by enabling the monitoring of contaminants in various settings .

Summary of Applications

Application Area Description Key Benefits
Photodynamic TherapyTargets cancer cells via light activation, generating ROS for cell deathEffective tumor targeting
Molecular ImagingEnables visualization of biological phenomena with minimal background interferenceDeep tissue penetration
Drug Delivery SystemsIncorporates into nanoparticles for targeted therapyEnhanced efficacy and reduced side effects
Biomarker DevelopmentAids in early diagnosis and monitoring treatment responsesHigh sensitivity and specificity
Environmental MonitoringDetects pollutants using its sensitivity to specific wavelengthsContributes to ecological research

Mechanism of Action

The mechanism of action of IR-797 (chloride) involves its ability to absorb and emit light in the near-infrared region. This property is due to the compound’s unique molecular structure, which allows it to interact with light at specific wavelengths. The molecular targets and pathways involved include interactions with cellular components and biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Optical Properties

Parameter IR-797 (Chloride) IR-780 (Iodide) IR-783 IR-806 IR-775 (Chloride) IR-792
CAS Number 110992-55-7 207399-07-3 115970-66-6 Not specified 199444-11-6 Not specified
Core Structure Core 4 (cyclohexene) Core 4 (cyclopentene) Core 4 (cyclohexene) Core 3 (cyclopentene) Core 4 (cyclohexene) Core 2 (cyclopentene)
Absorption Peak (nm) 797 (solution) 780 (solution) 783 (solution) 806 (solution) 775 (solution) 792 (solution)
Emission Range NIR-I (700–900 nm) NIR-I NIR-I NIR-I NIR-I NIR-I
Extinction Coefficient 444.3 L g⁻¹ cm⁻¹ at 797 nm ~40 L g⁻¹ cm⁻¹ (typical for cyanines) ~40 L g⁻¹ cm⁻¹ ~40 L g⁻¹ cm⁻¹ ~40 L g⁻¹ cm⁻¹ Not reported
Solubility Methanol-soluble Water-soluble (iodide salt) Chloride salt (moderate solubility) Sulfonate groups enhance solubility Chloride salt Perchlorate salt (improved solubility)
Key Findings:
  • IR-797 vs. IR-780/IR-783 : IR-797’s cyclohexene backbone and chloride counterion provide distinct photothermal efficiency compared to IR-780 (cyclopentene, iodide) and IR-783 (chloride). IR-797’s extinction coefficient is 10× higher than typical cyanines .
  • IR-806 : Contains sulfonate groups, enabling pH-dependent absorption shifts (780–790 nm in gas phase) .
Key Findings:
  • PEGylation : IR-797’s PEG coating increases circulation time and tumor retention compared to naked NPs, which are rapidly cleared via kidneys .
  • Protein Binding : IR-783 binds tightly to BSA via a "pocket" structure, while IR-797 and IR-806 (five-membered cyclo) form weaker, partial covalent bonds .

Photostability and Photodissociation

  • IR-797 : Gas-phase photodissociation peaks at 760 nm (blue-shifted vs. solution) due to S₀→S₁ transition .
  • IR-806 : Protonation state ([IR-806]⁻ vs. [IR-806,2H]⁺) shifts absorption to 780–790 nm .

Biological Activity

IR-797 (chloride) is a near-infrared (NIR) dye that has garnered significant attention for its potential biological applications, particularly in cancer therapy and imaging. This article delves into the biological activity of IR-797, highlighting its mechanisms of action, synthesis, and various applications supported by relevant research findings.

IR-797 chloride has the molecular formula C31H34Cl2N2C_{31}H_{34}Cl_2N_2 and exhibits unique photophysical properties that make it suitable for deep tissue imaging. The compound is synthesized through various chemical methods that allow for the optimization of its solubility and absorption characteristics. The synthesis typically involves the reaction of specific precursors under controlled conditions, resulting in a dye with high absorption maxima near 700 nm .

Mechanisms of Biological Activity

Research indicates that IR-797 chloride exhibits significant cytotoxic effects against cancer cells through multiple mechanisms:

  • Reactive Oxygen Species Generation : IR-797 can induce oxidative stress in cancer cells, leading to cell death. This is primarily achieved through the generation of reactive oxygen species (ROS), which disrupt cellular functions and promote apoptosis .
  • Mitochondrial Dysfunction : The compound disrupts mitochondrial function, further contributing to its cytotoxic effects. This disruption is critical in triggering apoptotic pathways in cancer cells.
  • Nanoparticle Formulation : When formulated as nanoparticles, IR-797 shows enhanced targeting capabilities and reduced side effects compared to conventional chemotherapeutics. The self-assembly of hydrophobic IR-797 molecules into nanoparticles allows for effective delivery systems when modified with amphiphilic polymers like C18PMH-PEG5000 .

Applications in Cancer Therapy

IR-797 has been studied extensively for its applications in cancer therapy:

  • Chemotherapeutic Agent : As a chemotherapeutic drug, IR-797 induces apoptosis in various cancer cell lines, demonstrating its potential as an effective treatment option .
  • Imaging Applications : The dye's NIR properties facilitate non-invasive imaging techniques, allowing for real-time monitoring of tumor dynamics without the need for tissue excision. Its use in multiplexed imaging systems has been reported, enabling simultaneous tracking of multiple tumor markers .
  • Theranostics : The combination of therapeutic and diagnostic capabilities makes IR-797 a promising candidate for theranostic applications. Its ability to function both as a treatment and as an imaging agent enhances its utility in personalized medicine approaches .

Efficacy Studies

A study demonstrated that IR-797 nanoparticles exhibited an ultrahigh mass extinction coefficient (444.3 L g⁻¹ cm⁻¹ at 797 nm) which is significantly higher than many other NIR dyes, indicating superior light absorption properties conducive to effective imaging and treatment .

Interaction with Biological Systems

In vitro studies have shown that IR-797 interacts effectively with biomolecules such as albumin, enhancing its stability and efficacy as an imaging probe. This interaction is critical for improving the photostability of the dye during clinical applications .

Comparative Analysis with Other Dyes

The following table summarizes key features of IR-797 chloride compared to other commonly used NIR dyes:

Compound NameMolecular FormulaUnique Features
IR-797 Chloride C31H34Cl2N2High absorption near 700 nm; induces ROS generation
Indocyanine Green C43H47N2NaO6S2Approved for clinical use; vascular imaging
Cyanine 5 C30H31N2O3SFluorescent properties; nucleic acid labeling

Q & A

Q. Why do computational models underestimate IR-797's absorption maxima in aqueous environments?

  • Methodological Gap : Most DFT models neglect explicit solvent molecules or ion-pair interactions.
  • Solution : Incorporate molecular dynamics (MD) simulations with explicit water molecules to better model solvatochromic shifts .

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